Asarone

Description

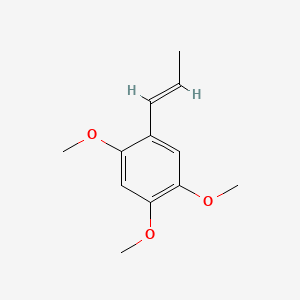

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trimethoxy-5-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFAZBXYICVSKP-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Record name | asarone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Asarone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871878 | |

| Record name | Isoasaron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Fine faintly yellow crystals; [MSDSonline], Solid | |

| Record name | trans-Asarone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Isoasarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

296 °C @ 760 MM HG | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Yellow to medium brown, moderately viscous liquid with a pleasant, spicy aromatic odor. Acid value: max 4. Ester value: 3-20. Solubility 1 vol in 5 vol of 90% ethanol; solutions may be turbid /cis-asarone/, Practically insol in water; sol in alcohol, ether, glacial acetic acid, carbon tetrachloride, chloroform, petroleum ether | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0015 [mmHg] | |

| Record name | trans-Asarone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC NEEDLES FROM WATER, Needles from light petroleum | |

CAS No. |

2883-98-9, 494-40-6 | |

| Record name | Asarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2883-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002883989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azaron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoasaron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trimethoxy-5-propenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-1,2,4-trimethoxy-5-prop-1-enylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ASARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQY9PNE5FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Isoasarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62-63 °C, Crystals. MP: 67 °C. Insoluble in water; soluble in alcohol /isomer not specified/, 62 - 63 °C | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Isoasarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Structures of α-Asarone and β-Asarone

Abstract

Asarone, a naturally occurring phenylpropanoid, is a significant bioactive compound found in various medicinal plants, most notably in the species of the Acorus and Asarum genera.[1][2] It primarily exists as two geometric isomers, α-asarone (trans) and β-asarone (cis), which exhibit distinct physicochemical properties and biological activities.[2] This technical guide provides a comprehensive comparison of the chemical structures of α-asarone and β-asarone, detailing their physicochemical properties, spectroscopic differentiation, and relevant experimental protocols. The guide also explores key biological signaling pathways influenced by these isomers, offering valuable insights for researchers in pharmacology and drug development.

Core Chemical Structure and Isomerism

Both α-asarone and β-asarone share the same molecular formula, C₁₂H₁₆O₃, and a core structure of 1,2,4-trimethoxy-5-propenylbenzene.[3][4] The structural difference lies in the geometric arrangement of the substituents around the carbon-carbon double bond of the propenyl side chain.

-

α-Asarone ((E)-isomer) : In the alpha isomer, the methyl group and the benzene (B151609) ring are on opposite sides of the double bond, resulting in a trans configuration. Its IUPAC name is 1,2,4-trimethoxy-5-[(E)-prop-1-enyl]benzene.[5]

-

β-Asarone ((Z)-isomer) : In the beta isomer, the methyl group and the benzene ring are on the same side of the double bond, leading to a cis configuration.[3] Its IUPAC name is 1,2,4-trimethoxy-5-[(Z)-prop-1-enyl]benzene.[3][4]

This stereoisomerism is the primary determinant of the differences in their physical properties, biological activity, and toxicity.

Data Presentation: Physicochemical Properties

The geometric isomerism of α- and β-asarone leads to notable differences in their physical properties, which are crucial for their separation and identification.

| Property | α-Asarone (trans) | β-Asarone (cis) | References |

| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ | [3][6] |

| Molecular Weight | 208.25 g/mol | 208.25 g/mol | [3][6] |

| Appearance | White to off-white crystalline solid | Crystals, Colorless to pale yellow oil | [3][6][7] |

| Melting Point | 62-67 °C | 57-61 °C (Note: Some sources report it as an oil at room temp) | [2][3][7] |

| Boiling Point | 296 °C | 296 °C | [3][7] |

| Solubility | Insoluble in water; Soluble in alcohol, oils, chloroform (B151607), methanol. | Insoluble in water; Soluble in alcohol. | [6][7][8] |

| Refractive Index | ~1.5060 (estimate) | 1.558 - 1.561 @ 20°C | [6][8][9] |

| Density | ~1.028 g/cm³ | ~1.073 g/mL @ 25°C | [2][8] |

| UV λmax | 312 nm (in Ethanol) | Not specified | [6][7] |

Experimental Protocols

Spectroscopic Characterization and Differentiation

Distinguishing between α- and β-asarone is reliably achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, based on the distinct chemical shifts and coupling constants of the propenyl group's vinylic protons.

Protocol: ¹H-NMR Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the this compound isomer or extract in deuterated chloroform (CDCl₃, 0.5-0.7 mL).

-

Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard like dimethyl terephthalate (B1205515) (DMT).[10]

-

Data Acquisition: Record the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.[11]

-

Analysis:

-

α-Asarone (trans): The vinylic protons (H-1' and H-2') will show a large coupling constant (J), typically around 15.6 Hz, characteristic of a trans-alkene. The H-1' proton appears as a doublet of quartets around δ 6.65 ppm, while the H-2' proton appears as a doublet of quartets around δ 6.10 ppm.[12]

-

β-Asarone (cis): The vinylic protons will exhibit a smaller coupling constant, characteristic of a cis-alkene. The H-2' signal at δ 5.77 ppm is often used for quantification.[12]

-

The signals for the three methoxy (B1213986) groups for both isomers typically appear as singlets between δ 3.81 and 3.97 ppm.[12]

-

Synthesis Protocol: Conversion of β-Asarone to α-Asarone

Due to the higher toxicity of β-asarone, methods to convert it to the less toxic and pharmacologically active α-asarone are of significant interest. One approach involves the reduction of an intermediate ketone followed by dehydration.

Protocol: Synthesis of α-Asarone from 2,4,5-Trimethoxypropiophenone [13]

-

Step 1: Reduction: Dissolve 1-(2,4,5-trimethoxy)phenyl-1-propanone in a suitable solvent like methanol. Add sodium borohydride (B1222165) (NaBH₄) portion-wise while stirring at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 2: Work-up: Quench the reaction by carefully adding dilute hydrochloric acid. Extract the product, 1-(2,4,5-trimethoxy)phenyl-1-propanol, with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Dehydration: Dissolve the resulting alcohol in a suitable solvent like pyridine. Add a dehydrating agent such as thionyl chloride or p-toluenesulfonic acid dropwise at 0°C.[13][14]

-

Step 4: Final Purification: After the reaction is complete, pour the mixture onto ice water and extract with an ether. Wash the organic extracts, dry, and evaporate the solvent. Purify the crude product via column chromatography on silica (B1680970) gel (eluent: hexane/diethyl ether) to yield pure α-asarone.[15]

Biological Activity and Signaling Pathways

Both α- and β-asarone exhibit a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, anticancer, and antihyperlipidemic effects.[16][17] However, toxicological studies have raised concerns about the potential hepatotoxicity, mutagenicity, and carcinogenicity of both isomers, particularly β-asarone.[2][16]

The neuroprotective effects of asarones are of particular interest. They have been shown to modulate multiple signaling pathways critical for neuronal survival and function.

CaMKII/CREB/Bcl-2 Signaling Pathway

β-Asarone has been shown to inhibit neuronal apoptosis by modulating the CaMKII/CREB/Bcl-2 signaling pathway.[3][9] This pathway is crucial for cell survival and plasticity.

-

Mechanism: β-Asarone can activate Calcium/calmodulin-dependent protein kinase II (CaMKII).

-

Downstream Effects: Activated CaMKII phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then translocates to the nucleus and upregulates the transcription of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2).

-

Outcome: Increased levels of Bcl-2 inhibit the apoptotic cascade, thereby protecting neurons from cell death.

Conclusion

α-Asarone and β-asarone are structurally similar yet distinct geometric isomers whose properties are dictated by the trans and cis configuration of their propenyl side chain. This subtle structural variation leads to significant differences in their physicochemical characteristics, spectroscopic signatures, and biological activities. A thorough understanding of these differences, particularly through robust analytical methods like NMR spectroscopy, is critical for any research or development involving these compounds. While both isomers show therapeutic promise, especially in neurology, the higher toxicity associated with β-asarone necessitates careful separation, quantification, and evaluation in any potential application.

References

- 1. [this compound and its biological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Beta-Asarone - HerbPedia [herbpedia.wikidot.com]

- 4. Beta-Asarone | C12H16O3 | CID 5281758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C12H16O3 | CID 636822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sfdchem.com [sfdchem.com]

- 7. alpha-Asarone | 2883-98-9 [chemicalbook.com]

- 8. BETA-ASARONE | 5273-86-9 [chemicalbook.com]

- 9. beta-asarone, 5273-86-9 [thegoodscentscompany.com]

- 10. tandfonline.com [tandfonline.com]

- 11. rjpbcs.com [rjpbcs.com]

- 12. tandfonline.com [tandfonline.com]

- 13. US6590127B1 - Process for the preparation of pharmacologically active α-asarone from toxic β-asarone rich acorus calamus oil - Google Patents [patents.google.com]

- 14. WO2003082786A1 - A process for the preparation of pharmacologically active alpha-asarone from toxic beta-asarone rich acorus calamus oil - Google Patents [patents.google.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Pharmacology and toxicology of α- and β-Asarone: A review of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Asarone Isomers: A Comprehensive Technical Guide to Natural Sources, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asarone, a naturally occurring phenylpropanoid, exists as three primary isomers: α-asarone, β-asarone, and γ-asarone. These compounds are predominantly found in the essential oils of various medicinal plants, notably from the Acoraceae and Aristolochiaceae families. The isomers exhibit a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. However, their potential toxicity, particularly the carcinogenicity associated with β-asarone, necessitates a thorough understanding of their natural distribution, biological mechanisms, and precise analytical methodologies. This guide provides an in-depth overview of this compound isomers, consolidating quantitative data on their natural sources, detailing experimental protocols for their extraction and analysis, and illustrating their key signaling pathways.

Introduction to this compound Isomers

This compound isomers are trimethoxyphenylpropenes that differ in the position of the double bond in their propylene (B89431) side chain. α-Asarone ((E)-1,2,4-trimethoxy-5-(prop-1-en-1-yl)benzene) and β-asarone ((Z)-1,2,4-trimethoxy-5-(prop-1-en-1-yl)benzene) are cis-trans isomers, while γ-asarone (1,2,4-trimethoxy-5-(prop-2-en-1-yl)benzene) is an allylbenzene.[1] This structural variance significantly influences their biological activity and toxicological profiles.

Natural Sources and Quantitative Distribution

The primary natural sources of this compound isomers are plants of the Acorus and Asarum genera. The distribution and concentration of each isomer can vary significantly depending on the plant species, geographical origin, and ploidy level.[2] For instance, the tetraploid variety of Acorus calamus from India is known to contain high levels of β-asarone, whereas the diploid variety found in Europe and North America has minimal to no β-asarone content.[2]

Table 1: Quantitative Distribution of α-Asarone in Natural Sources

| Plant Species | Part Used | α-Asarone Concentration | Reference(s) |

| Acorus calamus (from Estonia) | Rhizome Essential Oil | 50.09% | [3] |

| Asarum europaeum (Romanian origin) | Essential Oil | 460-510 µg/mL | [4] |

| Piper sarmentosum | n-hexane extract | 7.48% | [5] |

| Piper sarmentosum | Supercritical CO2 Extract | 13.91% | [5] |

Table 2: Quantitative Distribution of β-Asarone in Natural Sources

| Plant Species | Part Used | β-Asarone Concentration | Reference(s) |

| Acorus calamus (Tetraploid, from India) | Rhizome Essential Oil | up to 96% | [2] |

| Acorus calamus (Triploid) | Rhizome Essential Oil | 82.0 - 89.4% | [6] |

| Acorus calamus (Diploid) | Rhizome Essential Oil | 0.67% | [7] |

| Acorus calamus (from Estonia) | Rhizome Essential Oil | 9.3 - 85.3% | [3] |

| Acorus calamus | Dry Rhizomes | 10.19 - 26.41 mg/g | [8] |

| Acorus calamus | Fresh Rhizomes | 6.45 - 9.96 mg/g | [8] |

| Acorus tatarinowii | Authentic Herb | 7679.8 ± 85.7 mg/kg | [9] |

| Asarum europaeum (Romanian origin) | Essential Oil | 24-29 µg/mL | [4] |

| Piper sarmentosum | n-hexane extract | 1.22% | [5] |

| Piper sarmentosum | Supercritical CO2 Extract | 3.43% | [5] |

Table 3: Quantitative Distribution of γ-Asarone in Natural Sources

| Plant Species | Part Used | γ-Asarone Concentration | Reference(s) |

| Aniba hostmanniana | Trunkwood Essential Oil | 98.6% | [10] |

| Piper sarmentosum | n-hexane extract | 3.81% | [5] |

| Piper sarmentosum | Supercritical CO2 Extract | 14.95% | [5] |

Experimental Protocols

Accurate quantification and isolation of this compound isomers are critical for research and drug development. The following sections detail established protocols for their extraction, separation, and analysis.

Extraction Methodologies

3.1.1. Conventional Solvent Extraction

This method is suitable for initial laboratory-scale extraction.

-

Sample Preparation: Air-dry and grind the plant material (e.g., Acorus calamus rhizomes) to a fine powder.

-

Extraction:

-

Weigh 100 g of the powdered plant material and place it into a Soxhlet apparatus.

-

Add 500 mL of a suitable solvent (methanol has been shown to have high extraction efficiency for β-asarone) to the round-bottom flask.[11]

-

Heat the solvent to its boiling point and continue the extraction for 12 hours.[11]

-

After extraction, concentrate the extract using a rotary vacuum evaporator at 40-60 °C to remove the solvent.[11]

-

Store the dried crude extract at 4 °C for further analysis.

-

3.1.2. Ultrasound-Assisted Extraction (UAE)

UAE offers a more efficient extraction process compared to conventional methods.

-

Apparatus: A 20 kHz ultrasonic probe with a 1.0 cm tip diameter.

-

Procedure:

-

Place 1.0 g of ground plant material in a container with 50 mL of ethanol (B145695) (≥95% purity).[12]

-

Immerse the ultrasonic probe 1.0 cm below the solvent surface.

-

Apply sonication at a specific power (e.g., 30% power, corresponding to a power density of 471.2 Wdm⁻³) for 30 minutes.[12]

-

Filter the extract through a 0.45 µm nylon membrane filter.

-

Remove the solvent under reduced pressure and store the dried crude extract.

-

3.1.3. Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide is a green and highly selective extraction method.

-

Apparatus: A lab-scale supercritical CO₂ extraction system.

-

Optimal Parameters for Piper sarmentosum:

-

Procedure for Acorus calamus:

Isomer Separation: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a robust technique for isolating pure this compound isomers from a crude extract.

-

Column: A reversed-phase C18 column (e.g., 250 mm × 10.0 mm, 5 µm particle size).[14]

-

Mobile Phase: A mixture of methanol (B129727) and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape. The exact ratio should be optimized based on analytical HPLC results (e.g., 70:30 v/v methanol:0.1% aqueous acetic acid).[14]

-

Flow Rate: Typically in the range of 5 mL/min, but should be scaled up from the analytical method.[14]

-

Sample Preparation: Dissolve the crude extract in the mobile phase at a high concentration (e.g., 30 mg/mL).[14]

-

Injection Volume: A large volume is injected for preparative scale (e.g., 4 mL).[14]

-

Detection: UV detection at a wavelength where the this compound isomers absorb (e.g., 260 nm or 276 nm).[12][14]

-

Fraction Collection: Collect the eluent corresponding to the peaks of the individual isomers.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound isomers.

-

Sample Preparation:

-

Perform a liquid-liquid extraction of the sample (e.g., herbal product or beverage).

-

Pipette 5 mL of the sample into a glass test tube.

-

Add 5 mL of saturated sodium chloride solution.

-

Add a known amount of an internal standard (e.g., 50.0 µL of a solution containing 10 mg/L cyclodecanone (B73913) and 5 mg/L dihydrocoumarin).

-

Add 5.0 mL of methylene (B1212753) chloride and vortex for 2 minutes.

-

Centrifuge to separate the layers and transfer the organic layer to a GC vial.[9]

-

-

GC-MS Parameters:

-

Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 3 minutes.

-

Ramp at 4 °C/min to 200 °C, hold for 5 minutes.

-

Ramp at 8 °C/min to 260 °C.[7]

-

-

Transfer Line Temperature: 280 °C.[15]

-

Ion Source Temperature: 230 °C.[15]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using m/z 208.1 for asarones and qualifier ions such as 193.1 and 165.1.[9]

-

Key Signaling Pathways

This compound isomers exert their biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for drug development and toxicological assessment.

GABAergic Signaling Pathway

α-Asarone has been shown to potentiate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This interaction is believed to be a key mechanism behind its anticonvulsant and anxiolytic effects.[16]

Caption: α-Asarone potentiates GABA-A receptor activity, enhancing inhibitory neurotransmission.

Nrf2/ARE Antioxidant Pathway

β-Asarone has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, thereby protecting cells from oxidative stress.

References

- 1. α-Asarone, β-asarone, and γ-asarone: Current status of toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of GC-MS and TLC techniques for this compound isomers determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. ukaazpublications.com [ukaazpublications.com]

- 8. biochemjournal.com [biochemjournal.com]

- 9. Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Neurosteroid regulation of GABAA receptors: Focus on the α4 and δ subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. KR20130113820A - A METHOD OF EXTRACTING FOR ACORUS CALAMUS ROOT EXTRACTS OIL INCLUDING β-ASARONE USING SUPERCRITICAL FLUID EXTRACTION - Google Patents [patents.google.com]

- 14. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Identification of both GABAA receptors and voltage-activated Na+ channels as molecular targets of anticonvulsant α-asarone - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Properties of Asarone Compounds: A Technical Guide for Researchers

Introduction

Asarone compounds, primarily α-asarone and β-asarone, are naturally occurring phenylpropanoids found in various medicinal plants, most notably in the rhizomes of Acorus species.[1] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, which include neuroprotective, anti-inflammatory, antioxidant, and anticancer effects.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound compounds, focusing on their mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural compounds for therapeutic applications.

Core Pharmacological Properties and Quantitative Data

This compound isomers, α-asarone and β-asarone, have been extensively studied for a variety of biological activities. The following tables summarize the key quantitative data from preclinical in vitro and in vivo studies, providing a comparative overview of their potency and toxicological profiles.

Table 1: Cytotoxicity of this compound Compounds against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Citation |

| β-asarone | U251 | Human Glioblastoma | Not specified, but cytotoxic effects observed at 0-120 μM | [3] |

| β-asarone | MCF-7 | Breast Cancer | >200 µM (Significant decrease in viability at ≥200 µM) | [4] |

| β-asarone | SGC-7901, BGC-823, MKN-28 | Human Gastric Cancer | Dose-dependent inhibition of proliferation | [5] |

| β-asarone | LoVo | Colon Cancer | Dose- and time-dependent decrease in viability | [6] |

Table 2: Enzyme Inhibition and Neuroprotective Activity

| Compound | Target/Assay | Activity | IC50/Effective Concentration | Citation |

| α-asarone | Acetylcholinesterase (AChE) | Inhibition | Not specified, but significantly reduced AChE activity in rat brain regions at 15 and 30 mg/kg | [2][7][8] |

| β-asarone | Acetylcholinesterase (AChE) | Inhibition | IC50: 2.9 µM | [9] |

| β-asarone | Aβ1–42-induced injury in astrocytes | Neuroprotection | Protective effects observed at 55.6 and 166.7 μg/mL | [10] |

Table 3: Pharmacokinetic Parameters of this compound Isomers in Rodents

| Compound | Parameter | Value | Species | Route of Administration | Citation |

| α-asarone | Plasma Half-life (t1/2) | 13 min | Mouse | Oral | [1] |

| α-asarone | Plasma Half-life (t1/2) | 29 min | Rat | Intravenous | [1] |

| α-asarone | Bioavailability | 34% | Rat | Oral | [1] |

| β-asarone | Plasma Half-life (t1/2) | 13 min | Rat | Intravenous | [1] |

| β-asarone | Plasma Half-life (t1/2) | ~54 min | Rat | Intragastric | [11] |

Table 4: Toxicological Data for this compound Compounds

| Compound | Parameter | Value | Species | Route of Administration | Citation |

| β-asarone | LD50 | 1010 mg/kg | Rat | Oral | [8] |

| β-asarone | LD50 | 184 mg/kg | Mouse | Intraperitoneal | [8] |

| α-asarone | LD50 | >1000 mg/kg | Mouse | Oral | [12] |

| α-asarone | LD50 | 245.2 mg/kg | Mouse | Not specified | [12] |

Key Signaling Pathways and Mechanisms of Action

This compound compounds exert their pharmacological effects by modulating several critical intracellular signaling pathways. The primary mechanisms involve the activation of pro-survival and antioxidant pathways, as well as the inhibition of inflammatory and apoptotic cascades.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Both α- and β-asarone have been shown to activate this pathway, leading to neuroprotective effects. Activation of Akt by this compound promotes neuronal survival and protects against apoptosis induced by various neurotoxic stimuli.

Nrf2-ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. β-asarone has been demonstrated to activate Nrf2, leading to its translocation to the nucleus and the subsequent upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[13] This mechanism underlies the potent antioxidant and neuroprotective properties of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the pharmacological evaluation of this compound compounds.

Protocol 1: Quantification of this compound in Plasma using GC-MS

This protocol is adapted from methodologies for the analysis of this compound in biological fluids.[1][14]

1. Sample Preparation and Extraction: a. To 1 mL of plasma in a glass centrifuge tube, add a known amount of an appropriate internal standard (e.g., eugenol). b. Add 1 g of NaCl to saturate the aqueous phase. c. Add 4 mL of diethyl ether or methylene (B1212753) chloride, cap the tube, and vortex for 2 minutes. d. Centrifuge at 3000 rpm for 10 minutes to separate the phases. e. Carefully transfer the upper organic layer to a clean tube. f. Repeat the extraction with another 4 mL of the organic solvent and combine the organic extracts. g. Dry the combined extract by passing it through a small column of anhydrous sodium sulfate. h. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. i. Reconstitute the dried extract in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis: a. GC Column: Use a capillary column suitable for separating volatile compounds (e.g., DB-5ms). b. Oven Temperature Program:

Initial temperature: 60°C, hold for 2 minutes.

Ramp: Increase to 280°C at a rate of 10°C/minute.

Final hold: 5-10 minutes. c. Injector Temperature: 250°C. d. Carrier Gas: Helium at a constant flow rate. e. Ion Source Temperature: 230°C. f. Ionization Mode: Electron Ionization (EI) at 70 eV. g. Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of known this compound isomers and their metabolites, and Scan Mode for the identification of unknown metabolites.

Workflow for GC-MS analysis of this compound in plasma. Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation

This is a generalized protocol for assessing the phosphorylation status of Akt.[12]

1. Cell Culture and Treatment: a. Seed cells (e.g., PC12 or neuronal cells) in 6-well plates and allow them to adhere. b. Treat the cells with varying concentrations of this compound for a specified duration. Include appropriate vehicle controls.

2. Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the total protein.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. Gel Electrophoresis and Transfer: a. Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. c. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

6. Detection: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. b. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo model is widely used to assess the anti-inflammatory potential of compounds.[15][16]

1. Animals: a. Use male Wistar or Sprague-Dawley rats (180-220 g). b. Acclimatize the animals for at least one week before the experiment.

2. Treatment: a. Administer this compound (e.g., α-asarone at various doses) or the vehicle (control) orally or intraperitoneally 30-60 minutes before inducing inflammation. b. A positive control group treated with a standard anti-inflammatory drug (e.g., indomethacin) should be included.

3. Induction of Edema: a. Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Volume: a. Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

5. Data Analysis: a. Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-injection volume. b. Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

This compound compounds, particularly α- and β-asarone, exhibit a wide spectrum of pharmacological properties with therapeutic potential for a range of disorders, including neurodegenerative diseases, cancer, and inflammatory conditions. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt and Nrf2-ARE. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of natural product drug discovery. However, it is crucial to consider the toxicological profile of asarones, including their potential for hepatotoxicity and carcinogenicity, in any future drug development efforts. Further research is warranted to fully elucidate their therapeutic efficacy and safety in clinical settings.

References

- 1. Development of gas chromatography/mass spectrometry following headspace solid-phase microextraction for fast determination of asarones in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-amnesic and anti-cholinesterase activities of α-asarone against scopolamine-induced memory impairments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijiasr.penpublishing.net [ijiasr.penpublishing.net]

- 5. β-Asarone inhibits gastric cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-asarone induces LoVo colon cancer cell apoptosis by up-regulation of caspases through a mitochondrial pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. europeanreview.org [europeanreview.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective Effects and Mechanism of β-Asarone against Aβ1–42-Induced Injury in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective of Asarone in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asarone, a naturally occurring phenylpropanoid, has for centuries been a key component in various traditional medicine systems across the globe, most notably in Ayurveda and Traditional Chinese Medicine (TCM). Primarily sourced from the rhizomes of plants of the Acorus genus, particularly Acorus calamus (commonly known as sweet flag), this compound and its isomers, α-asarone and β-asarone, have been traditionally utilized for a wide spectrum of therapeutic purposes. These have ranged from treating digestive ailments and respiratory conditions to addressing neurological disorders. This technical guide provides an in-depth historical perspective on the use of this compound in traditional medicine, supported by quantitative data, detailed experimental protocols for its analysis, and an exploration of its scientifically validated signaling pathways. This document aims to bridge the gap between ancient ethnomethodological knowledge and modern pharmacological research, offering a comprehensive resource for professionals in drug discovery and development.

Historical and Traditional Uses

The use of this compound-containing plants, particularly Acorus calamus, is deeply rooted in ancient medicinal practices. In Ayurveda , the plant, known as 'Vacha', is revered for its rejuvenating effects on the brain and nervous system.[1] Traditional Ayurvedic texts like the Charaka Samhita and Sushruta Samhita document its use for enhancing memory, intellect, and cognitive function.[1] It has also been prescribed for conditions such as epilepsy, schizophrenia, cough, and asthma, and to alleviate weakness of memory.[2]

In Traditional Chinese Medicine (TCM) , the rhizome of Acorus tatarinowii Schott, known as 'Shi Chang Pu', has been a staple for centuries. It is traditionally used to address ailments of the central nervous system, including convulsions and epilepsy.[3] TCM practitioners have also utilized it for digestive problems and constipation.[3]

Across various cultures, the rhizome of Acorus calamus has been employed as a digestive tonic to stimulate appetite, relieve flatulence, and treat stomach cramps.[4] It has also been used for its anti-inflammatory properties in conditions like arthritis.[4]

Quantitative Analysis of this compound in Traditional Contexts

The concentration of this compound, particularly the potentially toxic β-asarone, varies significantly depending on the geographical origin and polyploidy of the Acorus calamus plant. Modern analytical techniques have allowed for the quantification of this compound in raw plant materials and traditionally prepared formulations, shedding light on how ancient practices may have mitigated toxicity.

Table 1: this compound Content in Acorus calamus Varieties and the Effect of Traditional Processing

| Plant Material/Preparation | This compound Isomer | This compound Content | Analytical Method | Reference |

| Acorus calamus rhizome (Diploid, Manipur, India) | β-asarone | 0.67% | GC-MS | [5] |

| Acorus calamus rhizome (Triploid, Indian Accessions) | β-asarone | 2.2% to 7.2% | HPLC | [6] |

| Acorus calamus rhizome (Tetraploid, India) | β-asarone | Up to 96% | Not specified | |

| Dried Acori rhizoma (raw) | β-asarone | 15.22 to 25.34 mg/g | HPLC | [7] |

| Acori rhizoma after 1-hour decoction | β-asarone | 0.46 to 2.19 mg/g (over 85% reduction) | HPLC | [7] |

| Acori rhizoma after 3-hour decoction | β-asarone | Not exceeding 0.005 mg/g | HPLC | [7] |

| Acorus calamus rhizome (unprocessed) | β-asarone | 1.15% w/w | GC | [2] |

| Acorus calamus rhizome (after Ayurvedic Shodhana) | β-asarone | 0.08% w/w (93% reduction) | GC | [2] |

| Herbal Infusions of Acorus calamus | Total this compound | Mean of 9.13 mg/kg | HPLC-MS/MS | [8][9] |

| Food Supplements with Acorus calamus | Total this compound | Mean of 14.52 mg/kg | HPLC-MS/MS | [8][9] |

Experimental Protocols

The quantification and analysis of this compound are critical for both quality control of traditional medicines and for modern drug development. Below are detailed methodologies for commonly used analytical techniques.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for β-Asarone Quantification

This protocol is adapted from methodologies for the quantitative analysis of β-asarone in Acorus calamus rhizomes and its formulations.[10][11]

1. Sample Preparation (Rhizome): a. Air-dry the rhizomes and grind them into a fine powder. b. Accurately weigh 5 g of the powdered rhizome and place it in a conical flask. c. Add 200 ml of methanol (B129727) (1:40 w/v) and vortex for 60 minutes. d. Allow the mixture to stand for 24 hours at room temperature. e. Filter the extract through Whatman No. 1 filter paper. f. Concentrate the filtrate using a rotary evaporator to obtain the crude methanolic extract. g. Dissolve 10 mg of the crude extract in 10 ml of methanol for the sample solution. h. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Standard Preparation: a. Prepare a stock solution of β-asarone standard (e.g., 1000 µg/mL) in methanol. b. Prepare a series of standard solutions of different concentrations (e.g., 5, 10, 25, 50, and 100 ppm) by diluting the stock solution with methanol.

3. HPLC Conditions:

- Column: Cosmosil C18 column (or equivalent).

- Mobile Phase: Methanol: Distilled Water (50:50, v/v).

- Flow Rate: 1 mL/min.

- Detection Wavelength: 304 nm (using a Photodiode Array Detector).

- Injection Volume: 20 µL.

4. Quantification: a. Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration. b. Inject the sample solution and determine the peak area of β-asarone. c. Calculate the concentration of β-asarone in the sample using the regression equation from the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

This protocol provides a general framework for the GC-MS analysis of this compound isomers in plant extracts.[2][5]

1. Sample Preparation (Essential Oil Extraction): a. Subject the dried and powdered rhizome to hydrodistillation or Soxhlet extraction with a suitable solvent (e.g., n-hexane or ethyl acetate) to obtain the essential oil. b. Prepare a dilute solution of the essential oil in a suitable solvent (e.g., methanol) for GC-MS analysis.

2. GC-MS Conditions:

- GC Column: ZB-5 capillary column (or equivalent).

- Injector Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 110°C, hold for 2 minutes.

- Ramp: Increase at 20°C/min to 280°C.

- Final hold: 280°C for 1.5 minutes.

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 ml/min).

- MS Detector Temperature: 300°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-550.

3. Identification and Quantification: a. Identify α-asarone and β-asarone peaks based on their retention times and comparison of their mass spectra with reference spectra in the MS library. b. For quantification, use a standard curve prepared with a known concentration of this compound isomers or employ the normalization method based on peak areas.

Signaling Pathways and Experimental Workflows

Modern research has begun to elucidate the molecular mechanisms underlying the traditional uses of this compound, particularly its neuroprotective and anti-inflammatory effects.

Neuroprotective Signaling Pathway of this compound

This compound has been shown to exert its neuroprotective effects through the modulation of several key signaling pathways, which aligns with its traditional use for cognitive enhancement and neurological disorders.[3]

Caption: Neuroprotective signaling pathways modulated by this compound.

Anti-inflammatory Signaling Pathway of this compound

The traditional use of this compound for inflammatory conditions is supported by its ability to suppress key inflammatory mediators like TNF-α.[4][12]

Caption: Anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the phytochemical analysis of traditional medicinal plants to quantify active compounds like this compound.

Caption: General experimental workflow for this compound analysis.

Conclusion

The historical use of this compound in traditional medicine, particularly from Acorus calamus, presents a rich foundation for modern drug discovery. Traditional knowledge, especially regarding detoxification methods like decoction and Ayurvedic shodhana, highlights an ancient awareness of the compound's dual therapeutic and toxic nature. Quantitative analysis confirms that these traditional preparation methods significantly reduce the content of potentially harmful β-asarone, rendering the remedies safer for consumption. The elucidation of this compound's neuroprotective and anti-inflammatory signaling pathways provides a scientific basis for its traditional applications. For researchers and drug development professionals, this convergence of historical wisdom and modern science offers a compelling rationale for the continued investigation of this compound and its derivatives as potential therapeutic agents, emphasizing the importance of understanding and refining traditional practices for contemporary medical advancements.

References

- 1. Fate of β-asarone in Ayurvedic Sodhana process of Vacha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fate of β-asarone in Ayurvedic Sodhana process of Vacha - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ukaazpublications.com [ukaazpublications.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Ultrasound-Assisted Extraction of β-Asarone from Sweet Flag (Acorus calamus) Rhizome | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. phytojournal.com [phytojournal.com]

- 12. Anti-inflammatory and central and peripheral anti-nociceptive activities of α-asarone through the inhibition of TNF-α production, leukocyte recruitment and iNOS expression, and participation of the adenosinergic and opioidergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Mechanisms of Asarone: A Technical Guide for Neurological Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asarone, a primary bioactive compound found in the medicinal plant Acorus calamus, has garnered significant attention for its therapeutic potential in a range of neurological disorders. Existing preclinical evidence robustly demonstrates that its isomers, α-asarone and β-asarone, exert potent neuroprotective effects through a multi-target mechanism of action. This technical guide synthesizes the current understanding of this compound's molecular interactions within the central nervous system. It details the compound's influence on key signaling pathways, its role in mitigating neuroinflammation, oxidative stress, and apoptosis, and its ability to modulate neurotransmitter systems. This document provides a comprehensive overview of the principal signaling cascades, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development in this promising area of neuropharmacology.

Introduction

Neurological disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), epilepsy, and cerebral ischemia, represent a growing global health burden.[1][2][3] The complex pathophysiology of these conditions, often involving neuronal loss, neuroinflammation, and oxidative stress, necessitates the development of novel therapeutic agents with multifaceted mechanisms of action.[1][3] Natural products are a promising source for such agents, with α- and β-asarone emerging as significant candidates due to their diverse pharmacological properties, including neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic effects.[1][2][3][4] A critical advantage of this compound is its ability to cross the blood-brain barrier (BBB), a significant hurdle in the development of CNS-targeting drugs.[2]

Core Mechanisms of Action

This compound's neuroprotective effects are not attributed to a single molecular target but rather to its ability to modulate a network of interconnected cellular and signaling pathways. The primary mechanisms can be categorized as follows:

-

Anti-Neuroinflammatory Effects: this compound significantly attenuates neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the CNS.[5][6] This is primarily achieved by downregulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory cytokine production.[2][6][7]

-

Antioxidant Properties: The compound combats oxidative stress, a common factor in neurodegeneration, by activating the Keap1/Nrf2/ARE signaling pathway.[1][7] This leads to the upregulation of endogenous antioxidant enzymes, which neutralize harmful reactive oxygen species (ROS).[1][8]

-

Anti-Apoptotic Activity: this compound promotes neuronal survival by inhibiting programmed cell death. It modulates the expression of Bcl-2 family proteins, reduces the release of cytochrome C from mitochondria, and inhibits the activation of caspases, which are key executioners of apoptosis.[1][2][7][9][10]

-

Modulation of Neurotrophic Factors: this compound enhances neurogenesis and synaptic plasticity by activating signaling pathways associated with neurotrophic factors, such as the Brain-Derived Neurotrophic Factor (BDNF).[1][11] This involves the activation of downstream cascades like PI3K/Akt and ERK/CREB.[1][7]

-

Neurotransmitter System Regulation: this compound exhibits a modulatory effect on key neurotransmitter systems. It has been shown to enhance GABAergic inhibition by acting on GABA-A receptors, which contributes to its anti-epileptic effects.[12] It also influences the glutamatergic system.[13]

Key Signaling Pathways Modulated by this compound

This compound's pleiotropic effects are rooted in its ability to influence several critical intracellular signaling cascades.

NF-κB Signaling Pathway (Anti-Inflammatory Action)

In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated in microglia, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][5] this compound inhibits this pathway by preventing the degradation of IκB-α, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.[2][6]

Caption: this compound's inhibition of the NF-κB signaling pathway.

PI3K/Akt and ERK/CREB/BDNF Signaling Pathways (Neuroprotection and Neurogenesis)

This compound promotes neuronal survival and growth by activating pro-survival signaling pathways.[1] It stimulates the phosphorylation of Akt (Protein Kinase B) and Extracellular signal-Regulated Kinase (ERK), which are central kinases in cell survival and plasticity.[1][7] The activation of ERK leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of BDNF.[1][11] BDNF, in turn, binds to its receptor TrkB, further activating these pro-survival pathways and promoting neurogenesis and synaptic plasticity.[1][7][11]

Caption: Pro-survival signaling activated by this compound.

Keap1/Nrf2/ARE Pathway (Antioxidant Effect)

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or activators like this compound disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes (e.g., heme oxygenase-1), leading to their increased expression and enhanced cellular defense against oxidative damage.[1][7][8]

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Quantitative Data Summary

The following tables summarize quantitative findings from key preclinical studies on this compound, providing insights into its efficacy and dose-dependency.

Table 1: Anti-Inflammatory and Neuroprotective Effects of α-Asarone

| Parameter | Model System | Treatment | Result | Reference |

| Iba1 Protein Expression | LPS-treated C57BL/6 mice (hippocampus) | α-asarone (30 mg/kg) | Significant reduction to 188.0 ± 12.6% (vs. 235.3 ± 13.0% in LPS group) | [5] |

| Microglial Activation | LPS-treated C57BL/6 mice (hippocampus) | α-asarone (30 mg/kg) | Significant decrease in average cell size and percentage area of Iba1-expressing microglia | [5][14] |

| Pro-inflammatory Cytokines | LPS-stimulated BV-2 microglial cells | α-asarone | Significant attenuation of neuroinflammatory responses and cytokine production | [6] |

| Behavioral Deficits | MPTP-induced mouse model of Parkinson's disease | Prophylactic α-asarone | Attenuation of PD-like behavioral impairments | [6] |

Table 2: Anti-Apoptotic and Pro-Neurogenic Effects of β-Asarone

| Parameter | Model System | Treatment | Result | Reference |

| Neuronal Apoptosis | Aβ (1-42) hippocampus injection in rats | β-asarone (12.5, 25, 50 mg/kg) | Reversal of Aβ-induced increase in apoptosis | [9] |

| Bcl-2, Bcl-w Expression | Aβ (1-42) hippocampus injection in rats | β-asarone | Reversal of Aβ-induced downregulation | [9] |

| Caspase-3 Activation | Aβ (1-42) hippocampus injection in rats | β-asarone | Reversal of Aβ-induced activation | [9] |

| BDNF Expression | Chronic unpredictable mild stress (CUMS) in rats | β-asarone | Significant increase in BDNF mRNA and protein expression | [11] |

| ERK1/2 & CREB Phosphorylation | CUMS in rats | β-asarone | Partial attenuation of CUMS-induced reduction in phosphorylation | [11] |

Table 3: Effects on GABAergic System and BBB Permeability

| Parameter | Model System | Treatment | Result | Reference |

| GABA-A Receptor Current | Cultured rat hippocampal neurons | α-asarone | Concentration-dependent induction of inward currents (EC₅₀ of 248 ± 33 μM) | [12] |

| Tonic GABAergic Inhibition | Cultured rat hippocampal neurons | α-asarone | Enhancement of tonic GABAergic inhibition | [12] |

| BBB Permeability | In vitro BBB model | α-asarone | Significantly increased cumulative permeation of puerarin (B1673276) and tetramethylpyrazine | [15][16] |

| ZO-1 Expression | In vitro BBB model | α-asarone | Decreased expression of the tight junction protein ZO-1 | [15][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to ensure reproducibility and aid in the design of future studies.

Protocol: In Vivo LPS-Induced Neuroinflammation Model

-

Objective: To evaluate the anti-inflammatory effects of α-asarone in a mouse model of systemic inflammation-induced neuroinflammation.

-

Experimental Workflow:

Caption: Workflow for the LPS-induced neuroinflammation model.

-

Methodology:

-

Animals: Male C57BL/6 mice are used.

-

Treatment: α-asarone is dissolved in a suitable vehicle (e.g., corn oil) and administered orally by gavage at doses of 7.5, 15, or 30 mg/kg once daily for three consecutive days.[14] The control group receives the vehicle only.

-

Induction: On the fourth day, 1-2 hours after the final dose of α-asarone, mice are given a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 3 mg/kg to induce systemic inflammation.[14]

-

Tissue Collection: 24 hours after the LPS injection, mice are euthanized. Brains are rapidly removed, and the hippocampus is dissected for molecular analysis.

-

Analysis:

-

Western Blotting: Hippocampal lysates are used to quantify the protein expression of Iba1, a marker for microglial activation.[5]

-

Immunohistochemistry: Brain sections are stained for Iba1 to assess microglial morphology (cell size, ramification) and density.[5]

-

Behavioral Testing: In separate cohorts, cognitive function is assessed using tests like the Morris water maze, conducted after the LPS injection.[14]

-

-

Protocol: In Vitro Aβ-Induced Neurotoxicity Model

-

Objective: To assess the protective effects of β-asarone against amyloid-beta (Aβ)-induced cytotoxicity and apoptosis in a neuronal cell line.

-

Experimental Workflow:

Caption: Workflow for the in vitro Aβ-induced neurotoxicity model.

-

Methodology:

-

Cell Line: PC12 cells or NG108-15 cells are commonly used.[17]

-

Cell Culture: Cells are seeded in appropriate culture plates and allowed to attach and grow for 24 hours.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of β-asarone (e.g., 6.25, 12.5, 25 μM) or vehicle control. Cells are incubated for 24 hours.[17]

-

Aβ Treatment: Aβ (1-42) peptide, pre-aggregated to form oligomers, is added to the culture medium at a final concentration of approximately 10 μM.[17]

-

Incubation: Cells are incubated with Aβ and β-asarone for an additional 36 to 48 hours.[17]

-

Analysis:

-

Conclusion and Future Directions

The body of preclinical research provides compelling evidence for the neuroprotective potential of this compound in various neurological disorders. Its ability to concurrently target neuroinflammation, oxidative stress, apoptosis, and promote neurotrophic signaling pathways makes it an attractive candidate for further development. While in vitro and in vivo animal studies have demonstrated significant beneficial effects, the translation of these findings into safe and effective clinical therapies requires further investigation.[1][3] Future research should focus on long-term safety and toxicity studies, pharmacokinetic and pharmacodynamic profiling in higher animal models, and ultimately, well-designed clinical trials to validate its therapeutic efficacy in human populations. The detailed mechanisms and protocols outlined in this guide provide a foundational framework for researchers to build upon these promising initial findings.

References

- 1. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Asarone Ameliorates Memory Deficit in Lipopolysaccharide-Treated Mice via Suppression of Pro-Inflammatory Cytokines and Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Asarone attenuates microglia-mediated neuroinflammation by inhibiting NF kappa B activation and mitigates MPTP-induced behavioral deficits in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Beta-asarone improves cognitive function by suppressing neuronal apoptosis in the beta-amyloid hippocampus injection rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beta-asarone attenuates neuronal apoptosis induced by Beta amyloid in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. α-asarone from Acorus gramineus alleviates epilepsy by modulating A-type GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. β-asarone prolongs sleep via regulating the level of glutamate in the PVN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α-Asarone Ameliorates Memory Deficit in Lipopolysaccharide-Treated Mice via Suppression of Pro-Inflammatory Cytokines and Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Borneol and Α-asarone as adjuvant agents for improving blood-brain barrier permeability of puerarin and tetramethylpyrazine by activating adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Neuroprotective effect of β-asarone against Alzheimer’s disease: regulation of synaptic plasticity by increased expression of SYP and GluR1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of alpha-Asarone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of alpha-asarone (B1198078) (α-asarone). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Chemical Properties

Alpha-asarone, systematically named 1,2,4-trimethoxy-5-[(1E)-prop-1-enyl]benzene, is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1][2] It is the trans-isomer of asarone.[2] The presence of the methoxy (B1213986) groups and the propenyl side chain on the benzene (B151609) ring are key determinants of its chemical reactivity and biological activity.

| Identifier | Value |

| IUPAC Name | 1,2,4-trimethoxy-5-[(1E)-prop-1-enyl]benzene[1] |

| Synonyms | α-Asarone, trans-Asarone, (E)-Asarone[3] |

| CAS Number | 2883-98-9[3] |

| Molecular Formula | C₁₂H₁₆O₃[2] |

| Molecular Weight | 208.25 g/mol [3] |

| InChI Key | RKFAZBXYICVSKP-AATRIKPKSA-N[4] |

| Canonical SMILES | CC=CC1=CC(=C(C=C1OC)OC)OC[5] |

Physical Properties

Alpha-asarone is a crystalline solid at room temperature and exhibits solubility in various organic solvents, a characteristic that is crucial for its extraction, purification, and formulation in experimental settings.

| Property | Value |

| Appearance | Pale-yellow oil or fine, faintly yellow crystals[5][6] |

| Melting Point | 62-63 °C[2] |

| Boiling Point | 296 °C[2] |

| Solubility | Insoluble in water; Soluble in DMSO, ethanol, chloroform, and other organic solvents.[2][3] |

| Density | 1.028 g/cm³[2] |

Spectral Data

The structural elucidation of alpha-asarone is confirmed through various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ: 1.89 (3H, dd, J = 1.8, 6.6 Hz, H-3ʹ), 3.81, 3.84, 3.88 (3H each, s, 3 x -OCH₃), 6.10 (1H, dd, J = 6.6, 15.6 Hz, H-2ʹ), 6.65 (1H, dd, J = 1.8, 15.6 Hz, H-1ʹ), 6.49 (1H, s, H-3), 6.94 (1H, s, H-6)[6] |

| ¹³C NMR (CDCl₃) | Chemical shifts are available in the SpectraBase database.[1] |

| Mass Spectrometry | ESI-MS m/z: 209 [M + H]⁺[6] |

| UV (in CHCl₃) | λmax: 314 nm (log ε: 3.81)[6] |

Biological Activity and Signaling Pathways

Alpha-asarone exhibits a range of biological activities, including neuroprotective and anti-inflammatory effects. These activities are mediated through its interaction with several key signaling pathways.

Neuroprotective Signaling Pathways

Alpha-asarone has been shown to exert neuroprotective effects by modulating pathways that are crucial for neuronal survival, plasticity, and response to stress. It activates pro-survival signaling cascades such as the PI3K/Akt and ERK/CREB pathways, leading to the upregulation of neurotrophic factors like BDNF.

Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of alpha-asarone are partly attributed to its ability to inhibit the NF-κB signaling pathway. By preventing the degradation of IκBα, it blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of a solid organic compound like alpha-asarone using a capillary tube apparatus.

Materials:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heat source (if using Thiele tube)

-

Finely powdered alpha-asarone sample

Procedure:

-

Ensure the alpha-asarone sample is dry and finely powdered.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting). The range between these two temperatures is the melting point range.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory effect of alpha-asarone on acetylcholinesterase activity.

Materials:

-

96-well microplate

-

Microplate reader

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Tris-HCl buffer (pH 8.0)

-

Alpha-asarone solution at various concentrations

-

Positive control (e.g., Donepezil)

Procedure:

-

In a 96-well plate, add Tris-HCl buffer to each well.

-

Add different concentrations of the alpha-asarone solution to the test wells.

-

Add the positive control to its designated wells and a solvent control (vehicle) to the control wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the ATCI substrate solution and DTNB solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the control. The IC₅₀ value can then be calculated.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of alpha-asarone on the viability of cultured cells.

Materials:

-

96-well cell culture plate

-

Cultured cells (e.g., a neuronal cell line)

-

Cell culture medium

-